N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
CAS No.: 941906-19-0
Cat. No.: VC5045525
Molecular Formula: C23H28N2O3
Molecular Weight: 380.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941906-19-0 |
|---|---|
| Molecular Formula | C23H28N2O3 |
| Molecular Weight | 380.488 |
| IUPAC Name | N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C23H28N2O3/c1-16(2)11-12-25-21-9-8-19(14-18(21)7-10-23(25)27)24-22(26)15-28-20-6-4-5-17(3)13-20/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26) |
| Standard InChI Key | SUEMUMPUKMWMOR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Introduction
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The tetrahydroquinoline core is a bicyclic structure known for its pharmacological versatility, while the acetamide and m-tolyloxy groups enhance its chemical reactivity and interaction with biological systems. The unique combination of these structural elements positions this compound as a candidate for therapeutic research.
Structural Overview
| Property | Details |
|---|---|
| Chemical Name | N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide |
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | ~368.48 g/mol |
| Core Structure | Tetrahydroquinoline |
| Functional Groups | Acetamide, m-Tolyloxy |
Synthesis Pathway
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions. A general outline includes:
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Formation of the Tetrahydroquinoline Core:
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The tetrahydroquinoline backbone is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
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Attachment of the Acetamide Group:
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Acetamide functionality is introduced via amidation reactions using acetic anhydride or similar reagents.
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Incorporation of the m-Tolyloxy Moiety:
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The m-tolyloxy group is added through etherification reactions using m-cresol derivatives.
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Each step can be optimized to improve yield and purity by adjusting reaction conditions such as temperature, solvent choice, and catalyst selection.
Analytical Characterization
To confirm the structure and purity of this compound, analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., amides, ethers). |
| HPLC/LC-MS | Assesses purity and quantifies the compound in mixtures. |
Potential Applications
Given its structural features, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide may find applications in:
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Drug Discovery:
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As a lead compound for anticancer or antimicrobial agents.
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Pharmacological Research:
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Investigating its mechanism of action through enzyme inhibition studies or receptor binding assays.
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Material Science:
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Exploring its use as a precursor for functionalized materials due to its reactive groups.
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Comparative Analysis with Related Compounds
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